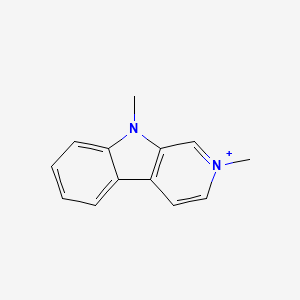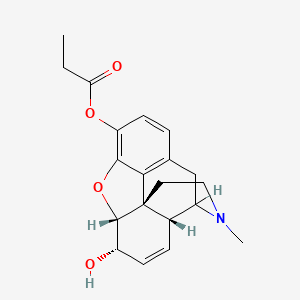
Estriol tripropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estriol tripropionate is a steroid ester.
Applications De Recherche Scientifique
Treatment of Postmenopausal Vaginal Atrophy : Estriol has been shown to be effective in treating symptoms of postmenopausal vaginal atrophy. A study by Cano et al. (2012) found that a new low-concentration estriol formulation was effective and safe for treating this condition (Cano et al., 2012). Similarly, Rueda et al. (2017) confirmed the efficacy of local estrogens, including estriol, in treating vulvovaginal atrophy symptoms with few adverse effects (Rueda et al., 2017).
Management of Urogenital Atrophy : Cardozo et al. (1998) conducted a meta-analysis which demonstrated that estrogen therapy, including estriol, is efficacious in treating urogenital atrophy in postmenopausal women (Cardozo et al., 1998).
Modulation of Hormone Secretion : Estriol has been found to influence hormone secretion. Genazzani et al. (2012) reported that estriol administration modulates the neuroendocrine control of the hypothalamus-pituitary unit and induces the recovery of LH synthesis and secretion in hypogonadotropic patients (Genazzani et al., 2012).
Autoimmune Diseases Treatment : A study by Kim et al. (1999) showed that estriol could be a novel therapeutic agent for Th1-mediated autoimmune diseases, like multiple sclerosis, due to its ability to ameliorate experimental autoimmune encephalomyelitis (Kim et al., 1999).
Biological Activity on Mammary Gland : Pokrovskaya and Lazarev (1966) found that estriol has significant biological activity on the mammary glands, highlighting its potent effects in this area (Pokrovskaya & Lazarev, 1966).
Effect on Breast Cancer Cell Lines : Diller et al. (2014) examined the effects of estriol on breast cancer cell growth and gene expression, indicating that low levels of estriol can trigger robust estrogenic responses in breast cancer cells (Diller et al., 2014).
Potential as a Biomarker : Falah et al. (2015) reviewed the clinical relevance and biological significance of estriol, highlighting its potential as a biomarker and therapeutic agent (Falah et al., 2015).
Propriétés
Numéro CAS |
2236-31-9 |
|---|---|
Nom du produit |
Estriol tripropionate |
Formule moléculaire |
C27H36O6 |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S,16R,17R)-13-methyl-3,17-di(propanoyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] propanoate |
InChI |
InChI=1S/C27H36O6/c1-5-23(28)31-17-9-11-18-16(14-17)8-10-20-19(18)12-13-27(4)21(20)15-22(32-24(29)6-2)26(27)33-25(30)7-3/h9,11,14,19-22,26H,5-8,10,12-13,15H2,1-4H3/t19-,20-,21+,22-,26+,27+/m1/s1 |
Clé InChI |
ONMZMZJEZHMWQL-REUUDLSRSA-N |
SMILES isomérique |
CCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |
SMILES |
CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |
SMILES canonique |
CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |
Autres numéros CAS |
2236-31-9 |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-fluorophenyl)methyl]-5-propyl-N-(pyridin-4-ylmethyl)-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1194804.png)


![Methyl 8-methyl-8-azabicyclo[3.2.1]oct-3-ene-4-carboxylate](/img/structure/B1194810.png)
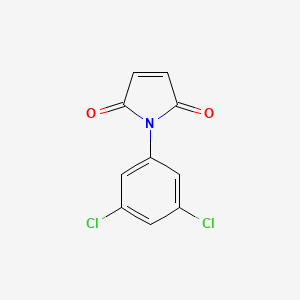
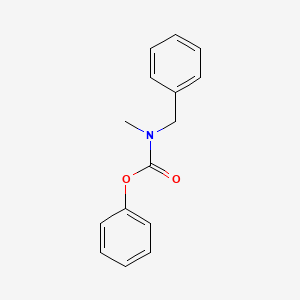
![(2S,5S,8R,10S,11R)-9,10,18-Trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1194816.png)
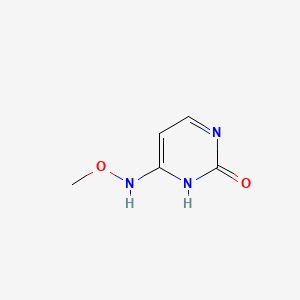
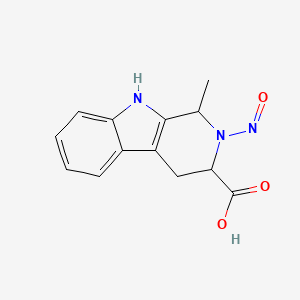
![3-[4-(3-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1194820.png)
